2-ethyl-1H-indole
Overview
Description
“2-ethyl-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important biological molecules like tryptophan and neurotransmitter serotonin . The presence of the indole nucleus in medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers due to their biological properties and potential to be the target . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of indole can be synthesized according to these seven positions .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .
Scientific Research Applications
Synthesis and Functionalization
2-ethyl-1H-indole is a derivative of the indole nucleus, a key structural component in numerous biologically active compounds. Indoles have been extensively studied for over a century, with various methods developed for their synthesis and functionalization. The substituted indole nucleus is pivotal in natural and synthetic chemistry, highlighting its significance in biological activities and industrial applications. Palladium-catalyzed reactions have become increasingly important in indole chemistry, offering access to complex molecules with wide-ranging functionalities. This method is beneficial for synthesizing fine chemicals, agrochemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).
Pharmaceutical Activities
Indole motifs are noteworthy for their broad spectrum of applications in medicine, synthetic chemistry, and industrial chemistry. They are integral in developing pharmacologically active compounds. The synthesis of specific indole derivatives, such as ethyl-3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl) carbonyl] hydrazinyl} propanoates, and their subsequent conversion into other compounds, has been explored for anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamy, 2021).
Antimicrobial Activity
The synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide compounds, which undergo reactions starting from 4-hydroxy indole, demonstrates antimicrobial properties. This application signifies the potential of indole derivatives in combating microbial infections (Prasad, 2017).
Environment-Friendly Synthesis Techniques
Indoline derivatives, closely related to indoles, have been synthesized using environmentally friendly flow chemistry techniques. These methods are beneficial for improving the discovery chemistry of antagonists in medical research, highlighting the indole structure's versatility and importance in developing pharmaceutical agents (Örkényi et al., 2017).
Antioxidant and Antimicrobial Properties
Novel indole derivatives exhibit significant antioxidant and antimicrobial properties without cytotoxic effects. These findings are crucial for developing new compounds with potential therapeutic applications in treating diseases caused by oxidative stress and microbial infections (Kurt-Kızıldoğan et al., 2020).
Potential in Anticancer Therapies
Research into the interaction of indole with SARS-CoV-2 suggests that indole scaffolds could play a significant role in designing therapies against the virus. The study of indole derivatives for cytotoxic activity against cancer cell lines further underscores their importance in developing anticancer agents (Gobinath et al., 2021).
Mechanism of Action
Target of Action
2-Ethyl-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the growth of cancer cells, suggesting that they may affect pathways related to cell proliferation .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
The safety data sheet for a similar compound, “1H-Indole-2-methanol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
2-ethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNBLGQCCSCCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396628 | |
Record name | 2-ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3484-18-2 | |
Record name | 2-ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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